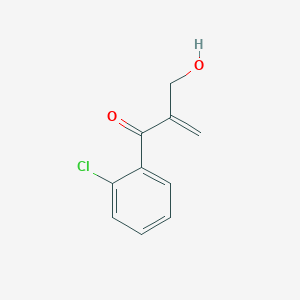
1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable reagent to introduce the hydroxymethyl group and form the prop-2-en-1-one structure. Common reagents used in this synthesis include formaldehyde and base catalysts such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-(2-Chlorophenyl)-2-carboxyprop-2-en-1-one.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as ammonia (NH3) or hydroxide ions (OH-) are used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its application, such as its use as a drug or a chemical reagent.
類似化合物との比較
1-(2-Chlorophenyl)-2-(hydroxymethyl)ethanone: Similar structure but lacks the prop-2-en-1-one moiety.
1-(2-Chlorophenyl)-2-(hydroxymethyl)propane-1-one: Similar structure but with a saturated carbon chain.
1-(2-Chlorophenyl)-2-(hydroxymethyl)but-2-en-1-one: Similar structure but with an extended carbon chain.
Uniqueness: 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is unique due to the presence of both the chlorophenyl and prop-2-en-1-one groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a compound of significant interest.
特性
CAS番号 |
648416-44-8 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,12H,1,6H2 |
InChIキー |
UKOLQXCTENETGF-UHFFFAOYSA-N |
正規SMILES |
C=C(CO)C(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


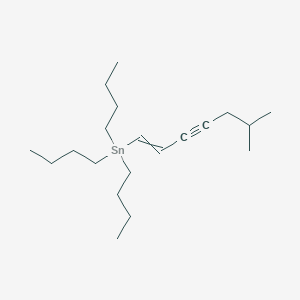
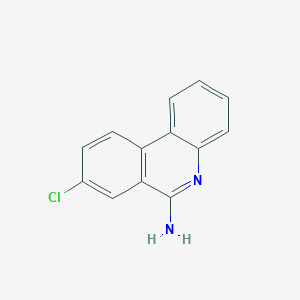


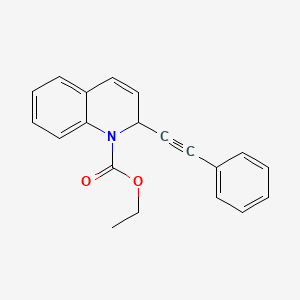
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
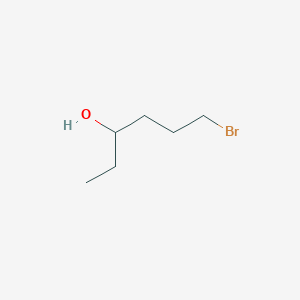

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
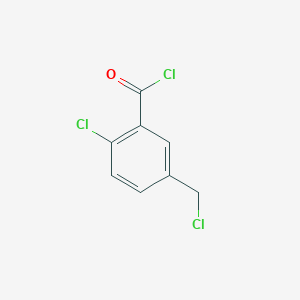
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
